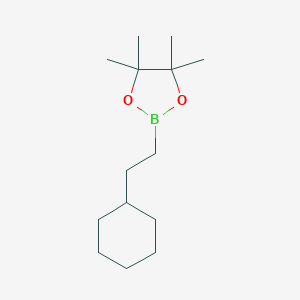

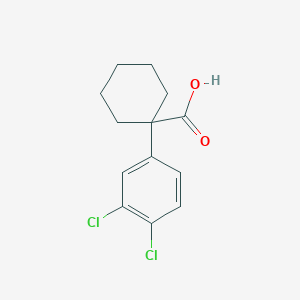

4-(4-Ethyl-phenyl)-piperidin-4-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

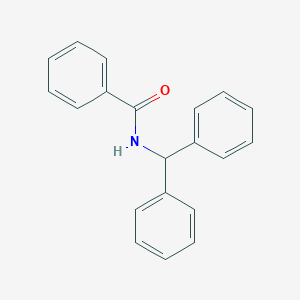

4-(4-Ethyl-phenyl)-piperidin-4-OL, commonly known as EPP, is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research for its potential therapeutic applications. EPP has been shown to have a significant impact on the central nervous system, making it an important compound for the development of new drugs for various neurological disorders.

Mécanisme D'action

Target of Action

It is known that gut-microbiome-derived metabolites, such as 4-ethylphenol [4ep], modulate neurological health and function .

Mode of Action

The mechanisms by which these metabolites enter host circulation, how they are transported in the body, how they are metabolised and excreted, and the way they exert their effects are still being studied .

Biochemical Pathways

The catabolism of the aromatic amino acids phenylalanine and tyrosine by certain gut microbiota yields 4-ethylphenol [4EP]

Pharmacokinetics

It is known that increased intestinal permeability, common in autistic individuals, potentially explains increased flux of 4ep and/or 4eps across the gut epithelium and the blood brain barrier [bbb] .

Result of Action

High blood concentrations of host-modified 4EP, 4-ethylphenol sulfate [4EPS], are associated with an anxiety phenotype in autistic individuals . Evidence indicates that accumulation of 4EPS in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .

Action Environment

It is known that kidney dysfunction, another complication observed in autistic individuals, impacts clearance of 4ep and its derivatives from circulation .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using EPP in lab experiments is its ability to act as a dopamine reuptake inhibitor, making it a potential candidate for the development of new drugs for Parkinson's disease. However, the limitations of using EPP in lab experiments include its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the use of EPP in scientific research. One potential direction is the development of new drugs for Parkinson's disease that are based on the structure of EPP. Another potential direction is the development of new drugs for anxiety and depression that are based on the anxiolytic and antidepressant effects of EPP. Additionally, further research is needed to determine the long-term safety and efficacy of EPP in humans.

Méthodes De Synthèse

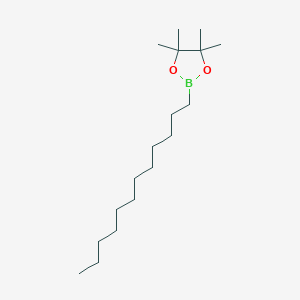

The synthesis of EPP involves the reaction of 4-(4-Ethyl-phenyl)-piperidin-4-one with sodium borohydride in the presence of ethanol. The reaction yields EPP as a white crystalline solid with a melting point of 105-107°C.

Applications De Recherche Scientifique

EPP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, depression, and anxiety. It has been shown to act as a dopamine reuptake inhibitor, which makes it a potential candidate for the development of new drugs for Parkinson's disease. EPP has also been shown to have anxiolytic and antidepressant effects, making it a promising compound for the treatment of anxiety and depression.

Propriétés

IUPAC Name |

4-(4-ethylphenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)13(15)7-9-14-10-8-13/h3-6,14-15H,2,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKETVJNFMFWPJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2(CCNCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80534419 |

Source

|

| Record name | 4-(4-Ethylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)piperidin-4-ol | |

CAS RN |

137884-46-9 |

Source

|

| Record name | 4-(4-Ethylphenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80534419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(hydroxymethyl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B174054.png)

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)